molecular formula C19H15NO3 B4855924 N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4855924
M. Wt: 305.3 g/mol
InChI Key: QZGQTKIZZALGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chromene compounds involves various strategies, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide demonstrates the complexity and versatility of approaches to chromene derivatives, involving steps like etherification, oximation, and Beckmann rearrangement (Chen, Ye, & Hu, 2012). This highlights the synthetic flexibility in accessing variously substituted chromene carboxamides.

Molecular Structure Analysis

The molecular structure of chromene derivatives reveals significant insights into their stability, reactivity, and interaction with other molecules. The crystal structures of certain N-phenyl-chromene-carboxamides show that these molecules can exhibit planarity and anti conformations around the C-N bond, influencing their chemical behavior and potential intermolecular interactions (Gomes, Low, Cagide, & Borges, 2015). Such structural analyses are crucial for understanding the compound's properties and potential applications in material science or pharmaceuticals.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(20-15-9-8-12-5-3-6-13(12)10-15)16-11-14-4-1-2-7-17(14)23-19(16)22/h1-2,4,7-11H,3,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGQTKIZZALGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.